![molecular formula C13H12S B6315488 [1,1'-Biphenyl]-2-yl(methyl)sulfane CAS No. 19813-75-3](/img/structure/B6315488.png)
[1,1'-Biphenyl]-2-yl(methyl)sulfane
Vue d'ensemble
Description
[1,1’-Biphenyl]-2-yl(methyl)sulfane: is an organic compound that features a biphenyl structure with a methylsulfane group attached to one of the phenyl rings
Mécanisme D'action
Target of Action
Sulfane sulfur compounds have been suggested to interact with a variety of biological targets, including proteins and enzymes . These interactions can lead to changes in the function of these targets, potentially influencing various biological processes.
Mode of Action
It is known that sulfane sulfur compounds can undergo various chemical reactions, including redox reactions . These reactions can lead to changes in the structure and function of the compound’s targets, potentially influencing their activity and the overall biological response.
Biochemical Pathways
Sulfane sulfur compounds have been suggested to be involved in various biochemical processes, including methylation and the regulation of redox status . These processes can have downstream effects on a variety of cellular functions, potentially influencing cell growth, differentiation, and survival.
Result of Action
It is known that sulfane sulfur compounds can have various biological effects, potentially influencing cell growth, differentiation, and survival
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-yl(methyl)sulfane typically involves the reaction of biphenyl derivatives with methylsulfane reagents. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the biphenyl structure with high efficiency . The reaction conditions often include the use of a palladium catalyst, a base, and a suitable solvent under controlled temperature and pressure.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2-yl(methyl)sulfane may involve large-scale synthesis using similar catalytic processes. The scalability of these reactions is facilitated by the availability of efficient catalysts and optimized reaction conditions that ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: [1,1’-Biphenyl]-2-yl(methyl)sulfane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [1,1’-Biphenyl]-2-yl(methyl)sulfane is used as a building block for the construction of more complex molecules. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: It can be used in the design and synthesis of new drugs with improved efficacy and reduced side effects .
Industry: In the materials science field, [1,1’-Biphenyl]-2-yl(methyl)sulfane is used in the development of advanced materials with specific properties, such as improved thermal stability and conductivity .
Comparaison Avec Des Composés Similaires
Propriétés
IUPAC Name |
1-methylsulfanyl-2-phenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQHZYNDLXOCDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


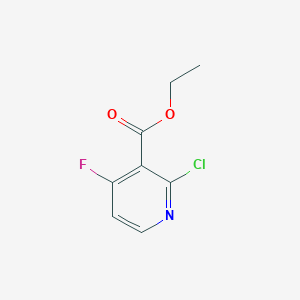
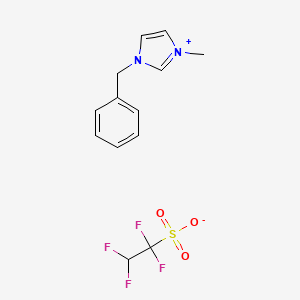
![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)
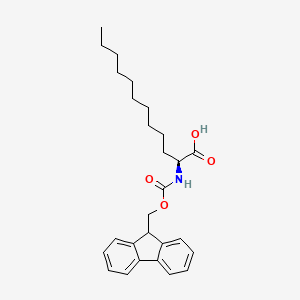
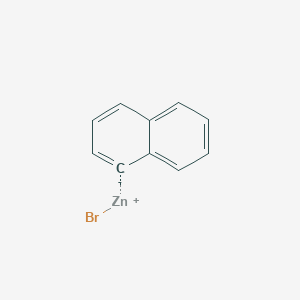
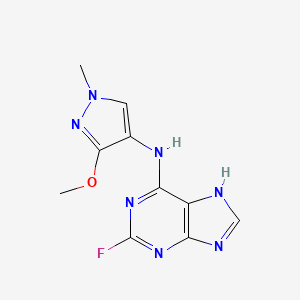
![2-(3-Fluoro-phenyl)-3-iodo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315458.png)
![3-Cyano-2-(3-fluoro-phenyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylic acid t-butyl ester, 95%](/img/structure/B6315459.png)

![5-Benzyl-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B6315467.png)
![5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B6315471.png)
![Ethyl 2-iodo-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B6315474.png)
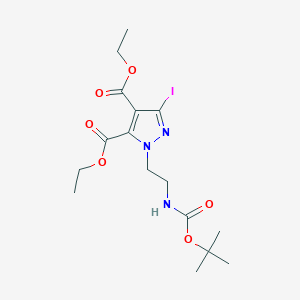
![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B6315497.png)
